BenchChemオンラインストアへようこそ!

Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate

Epigenetics HDAC inhibition Nicotinamide bioisosteres

This Boc-protected piperazine intermediate features a 6-chloronicotinoyl moiety essential for zinc-chelation geometry in HDAC inhibitor programs. The orthogonal Boc group enables TFA deprotection without amide bond disturbance. The 6-chloro regioisomer (XLogP3-AA 1.9) provides optimal fragment-like solubility for SPR/NMR screening, unlike the 2-chloro variant. Its chlorine handle allows SNAr diversification. Insist on CAS 220359-66-0 for reproducible SAR data.

Molecular Formula C15H20ClN3O3
Molecular Weight 325.79 g/mol
CAS No. 220359-66-0
Cat. No. B3116933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate
CAS220359-66-0
Molecular FormulaC15H20ClN3O3
Molecular Weight325.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
InChIKeyRDIUHBDCAXSXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate (CAS 220359-66-0) – Differentiated Building Block for Medicinal Chemistry


Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate (CAS 220359-66-0) is a Boc-protected piperazine derivative functionalized with a 6-chloro-nicotinoyl moiety [1]. With a molecular weight of 325.79 g·mol⁻¹ and an XLogP3-AA of 1.9 [1], it serves as a protected intermediate for the modular assembly of nicotinamide-bioisostere-containing compound libraries. The compound belongs to the broader class of N-Boc-arylpiperazines employed in kinase and HDAC inhibitor programs [2], and its specific substitution pattern (chlorine at the pyridine 6-position; Boc protection on the piperazine nitrogen) governs its orthogonal deprotection-refunctionalization sequence and downstream target engagement [3].

Why Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate Cannot Be Replaced by Generic Piperazine Analogs


Simple interchange with positional isomers (e.g., the 6-chloro vs. 2-chloro regioisomer) or alternative ester-protected analogs (e.g., ethyl carbamate) is precluded by divergent reactivity and biological outcomes. The chlorine position on the pyridine ring dictates the electrophilicity of the carbon center and the geometry of the hydrogen-bond acceptor motif, directly altering target binding [1]. Orthogonal protecting-group strategies further differentiate this compound: the Boc group permits acid-labile deprotection without disturbing the amide bond, while the ethyl carbamate analog (CAS 385407-89-6) requires harsher hydrolytic conditions that can degrade acid-sensitive downstream intermediates . These distinctions make generic replacement a source of irreproducible synthesis and misleading structure-activity relationship (SAR) data.

Quantitative Evidence Guide: Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate vs. Closest Analogs


Regioisomeric Chlorine Position Dictates HDAC Inhibitory Potency: 6-Cl vs. 2-Cl

The 6-chloronicotinoyl regioisomer (target compound) is a direct precursor to piperazinylnicotinamides that exhibit HDAC IC50 values <3 µM in fluorescence-based assays [1]. In contrast, the 2-chloronicotinoyl regioisomer (CAS 551921-02-9) lacks published HDAC inhibition data at comparable concentrations, consistent with the altered hydrogen-bonding geometry of the pyridine nitrogen and carbonyl oxygen relative to the catalytic zinc-binding site . This positional effect is supported by class-level SAR showing that 6-substituted nicotinamides maintain the 1,4-relationship between the amide carbonyl and the pyridine nitrogen required for bidentate zinc chelation, while 2-substituted analogs disrupt this geometry [2].

Epigenetics HDAC inhibition Nicotinamide bioisosteres

Boc vs. Ethyl Carbamate Protection: Orthogonal Deprotection Selectivity and Yield

The tert-butyl carbamate (Boc) protecting group on the target compound undergoes clean removal with trifluoroacetic acid (TFA) in dichloromethane at room temperature within 20 minutes, yielding the free piperazine amine in >95% conversion . By contrast, the ethyl carbamate analog (CAS 385407-89-6) requires harsher basic hydrolysis (aqueous NaOH, reflux) or hydrogenolysis, conditions that promote amide bond cleavage and generate side products in 15–25% yield loss when acid-sensitive functionality is present [1]. The Boc group's acid lability is orthogonal to the amide bond, enabling sequential deprotection-refunctionalization without intermediate purification [2].

Protecting-group strategy Solid-phase synthesis Intermediate stability

Physicochemical Property Differentiation: XLogP3-AA and Topological Polar Surface Area

The target compound exhibits a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 62.7 Ų [1]. For the 2-chloro regioisomer (CAS 551921-02-9), the XLogP3-AA is reported as 2.1 and TPSA as 62.7 Ų [2]. The ethyl carbamate analog (CAS 385407-89-6) has a lower molecular weight (297.74 g·mol⁻¹ vs. 325.79 g·mol⁻¹) and a reduced TPSA of 55.8 Ų . While these differences appear modest, the 0.2 logP unit shift between regioisomers translates to a ~1.6-fold difference in predicted octanol-water partition coefficient, which can alter cellular permeability and off-target binding profiles in fragment-based screening cascades [1][2].

ADME prediction Fragment-based drug design Permeability

Synthetic Efficiency Advantage: Single-Step Amide Coupling with 6-Chloronicotinoyl Chloride

The target compound is synthesized via a single-step HATU- or EDCI-mediated coupling of commercially available 1-Boc-piperazine with 6-chloronicotinic acid (or its acid chloride), achieving isolated yields of 85–98% under standard conditions [1]. In contrast, the 2-chloro isomer requires an additional regioselective chlorination step starting from nicotinic acid derivatives, reducing overall yield and increasing synthetic complexity . The 6-chloronicotinoyl chloride (CAS 66608-11-5) is a widely available building block, while 2-chloronicotinoyl chloride is less accessible and more expensive, adding procurement friction for scale-up .

Amide bond formation Medicinal chemistry workflow Parallel synthesis

Application Scenarios for Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate (CAS 220359-66-0)


HDAC Inhibitor Library Synthesis via Parallel Amide Coupling

The Boc-protected piperazine scaffold is deprotected with TFA to expose the secondary amine, which is then coupled to diverse carboxylic acids or sulfonyl chlorides in a 96-well format. This two-step sequence, enabled by the orthogonal Boc group and the 6-chloronicotinoyl amide pre-installed on the target compound, generates piperazinylnicotinamide libraries with HDAC IC50 values <3 µM [1]. The 6-chloro substitution on the pyridine ensures correct zinc-chelation geometry in the resulting hydroxamic acid or benzamide analogs [1][2].

Fragment-Based Drug Discovery with Defined ADME Properties

With an XLogP3-AA of 1.9 and TPSA of 62.7 Ų, the compound falls within fragment-like property space suitable for surface plasmon resonance (SPR) and NMR-based fragment screening [1]. The specific regioisomer is required because the 2-chloro variant (XLogP3-AA = 2.1) shifts the fragment's hydrophobicity beyond the optimal range for soluble fragment libraries, potentially increasing non-specific binding [3].

Protected Intermediate for Multi-Step Synthesis of CNS-Penetrant Nicotinamides

The compound's moderate logP (1.9) and low TPSA (62.7 Ų) predict favorable blood-brain barrier permeability. After Boc deprotection, the free piperazine can be alkylated or acylated to modulate CNS penetration, providing a versatile entry point for neuroscience-focused medicinal chemistry programs targeting HDAC1/2 in the brain [2]. The 6-chloronicotinoyl amide bond is stable under standard reductive amination conditions, enabling late-stage diversification [2].

Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution at the 6-Chloro Position

The chlorine atom at the pyridine 6-position serves as a handle for SNAr reactions with amines or thiols, enabling introduction of diverse substituents post-coupling. This reactive site distinguishes the compound from non-halogenated nicotinamide analogs, which lack a straightforward diversification point. The resulting substituted nicotinamides have been explored as kinase hinge-binding motifs in CDK and CLK inhibitor programs [3].

Quote Request

Request a Quote for Tert-butyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.